

Application Note: Scalable Synthesis of CAS 1352317-78-2[1]

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Compound of Interest

Compound Name: 3-(4-Chloro-2-methoxyphenyl)benzotrile
CAS No.: 1352317-78-2
Cat. No.: B597866

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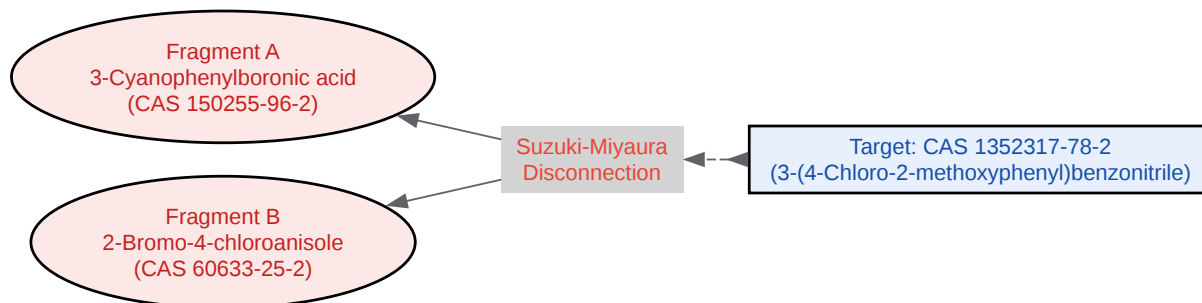
Compound Name: **3-(4-Chloro-2-methoxyphenyl)benzotrile** CAS Registry Number: 1352317-78-2 Molecular Formula: C₁₄H₁₀ClNO Molecular Weight: 243.69 g/mol [1]

Introduction & Retrosynthetic Analysis

The target molecule is a biaryl system characterized by a nitrile group on one ring and a chloro/methoxy substitution pattern on the other.[1] The most efficient disconnection for scale-up is the biaryl C-C bond, utilizing a palladium-catalyzed Suzuki-Miyaura coupling.[1]

Strategic Choice: We utilize 3-cyanophenylboronic acid and 1-bromo-4-chloro-2-methoxybenzene (2-bromo-4-chloroanisole).[1] This route is preferred over the reverse coupling (aryl boronic acid + bromobenzotrile) because 2-bromo-4-chloroanisole is a stable, electron-rich aryl halide that undergoes oxidative addition readily, while 3-cyanophenylboronic acid is a commercially available, shelf-stable solid.[1]

Retrosynthetic Scheme



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Caption: Retrosynthetic disconnection of CAS 1352317-78-2 revealing the key Suzuki coupling partners.

Scalable Synthesis Protocol

Step 1: Preparation of Starting Material (Optional)

Note: If 2-bromo-4-chloroanisole is not purchased, it can be synthesized via regioselective bromination.[1]

- Substrate: 4-Chloroanisole[1]
- Reagent: N-Bromosuccinimide (NBS) or Br₂[1]
- Solvent: Acetonitrile or Acetic Acid
- Selectivity: The methoxy group directs ortho, favoring the 2-position.[1]

Step 2: Suzuki-Miyaura Coupling (Core Protocol)

This step describes the kilogram-scale coupling of 2-bromo-4-chloroanisole with 3-cyanophenylboronic acid.[1]

Reagents & Materials

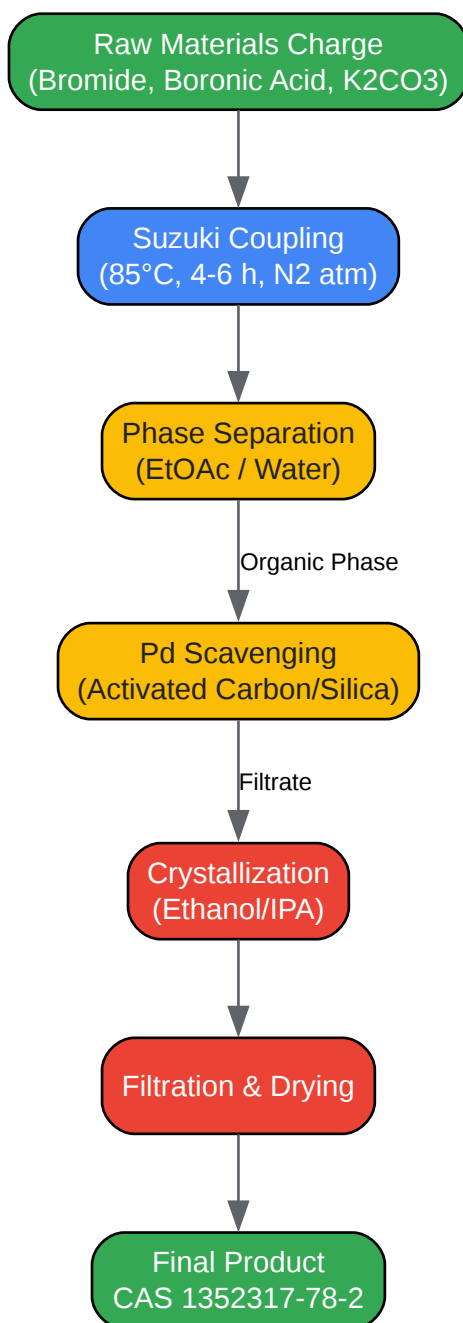
Reagent	Equiv.[1][2][3][4][5] [6]	Role	CAS
2-Bromo-4-chloroanisole	1.0	Limiting Reagent	60633-25-2
3-Cyanophenylboronic acid	1.1	Coupling Partner	150255-96-2
Pd(dppf)Cl ₂ [1][6] · CH ₂ Cl ₂	0.01 (1 mol%)	Catalyst	95464-05-4
Potassium Carbonate (K ₂ CO ₃)	2.5	Base	584-08-7
1,4-Dioxane	5 Vol	Solvent	123-91-1
Water	2 Vol	Co-solvent	7732-18-5

Experimental Procedure

- Inerting: Charge a glass-lined reactor with 2-bromo-4-chloroanisole (1.0 equiv) and 3-cyanophenylboronic acid (1.1 equiv). Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen.[1]
- Solvent Addition: Add degassed 1,4-dioxane (5 volumes relative to bromide mass) and degassed water (2 volumes). Agitate to form a slurry.
- Base Addition: Add K₂CO₃ (2.5 equiv) in a single portion. The reaction is heterogeneous.
- Catalyst Charge: Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (1.0 mol%).[1]
 - Process Insight: Pd(dppf)Cl₂ is chosen for its stability and resistance to dehalogenation side reactions compared to Pd(PPh₃)₄. [1]
- Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by HPLC.
 - Endpoint: <0.5% remaining aryl bromide.[1]
- Workup:

- Cool to 25°C.
- Add Ethyl Acetate (5 Vol) and Water (5 Vol).[1] Stir for 15 min.
- Separate phases.[1][3][5] Extract aqueous layer once with Ethyl Acetate (2 Vol).[1]
- Combine organic layers and wash with Brine (3 Vol).[1]
- Scavenging: Treat organic layer with activated carbon (e.g., Darco G-60) or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 50°C for 1 hour to remove residual Palladium.[1] Filter through Celite.[1]
- Crystallization (Purification):
 - Concentrate the filtrate under vacuum to approx. 2 volumes.[1]
 - Add Ethanol (or Isopropanol) (5 Vol) and heat to reflux to dissolve solids.
 - Cool slowly to 0–5°C over 4 hours.
 - Filter the white crystalline solid.[1][3] Wash with cold Ethanol (1 Vol).[1]
 - Dry in a vacuum oven at 45°C.

Process Flow Diagram



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Caption: Unit operation workflow for the synthesis of CAS 1352317-78-2.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled:

Parameter	Range	Criticality	Rational
Oxygen Level	< 100 ppm	High	Oxygen causes Pd catalyst deactivation and promotes homocoupling of the boronic acid.[1]
Temperature	85 ± 5°C	Medium	Lower temperatures lead to stalled reactions; higher temperatures (>100°C) may cause hydrolytic debromination.[1]
Stoichiometry	1.05–1.10 equiv Boronic Acid	High	Excess boronic acid ensures complete conversion of the limiting bromide, simplifying purification.[1]
Agitation	> 200 RPM	Medium	The biphasic system requires vigorous stirring for effective mass transfer.[1]

Analytical Controls & Specifications

In-Process Control (IPC)[1]

- Method: HPLC (C18 Column, Acetonitrile/Water + 0.1% TFA gradient).[1]
- Specification:
 - Starting Material (Bromide): < 0.5%[1]
 - Des-bromo impurity (4-chloroanisole): < 1.0%[1]

- Homocoupling dimer: < 0.5%

Final Product Specifications

- Appearance: White to off-white crystalline solid.[1]
- Purity (HPLC): $\geq 99.0\%$ (Area %).
- Assay (NMR/qNMR): 98.0 – 102.0% w/w.[1]
- Residual Solvents: Compliant with ICH Q3C (Dioxane < 380 ppm).
- Palladium Content: < 10 ppm (Critical for pharmaceutical intermediates).[1]

Safety & Handling

- Cyanide Hazard: While the nitrile group is covalently bonded, thermal decomposition at extreme temperatures (>250°C) can release toxic fumes.[1] Maintain process temperatures below 150°C.
- Palladium Sensitization: Pd compounds are sensitizers.[1] Use dedicated PPE and containment during catalyst charging and scavenging steps.[1]
- Boronic Acid Stability: 3-Cyanophenylboronic acid can undergo protodeboronation if stored in moist, acidic conditions.[1] Store in a cool, dry place.

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- Sigma-Aldrich. Product Specification: **3-(4-Chloro-2-methoxyphenyl)benzotrile** (CAS 1352317-78-2).[1] [Link](#)
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